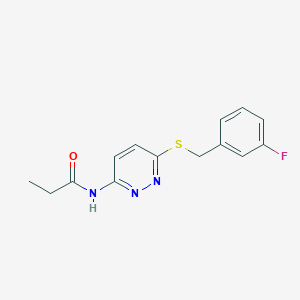

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide is a chemical compound that has garnered attention in scientific research due to its complex structure and versatile applications. This compound is characterized by the presence of a pyridazine ring substituted with a 3-fluorobenzylthio group and a propionamide moiety. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

The primary target of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

This compound interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose. This action results in a decrease in postprandial (after meal) blood glucose levels, which is beneficial in the management of type 2 diabetes mellitus .

Result of Action

The primary molecular effect of this compound is the inhibition of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion and subsequent glucose absorption . This action can help manage postprandial blood glucose levels, potentially offering therapeutic benefits in conditions like type 2 diabetes mellitus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with 3-chloropyridazine under basic conditions to yield the desired pyridazine derivative. Finally, the propionamide group is introduced through an amidation reaction using propionyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide stands out due to its unique combination of a pyridazine ring with a 3-fluorobenzylthio group and a propionamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 3-fluorobenzylthio group and a propionamide moiety . This specific arrangement contributes to its biological activity, particularly its interaction with various enzymes.

The primary biological target of this compound is the α-glucosidase enzyme . The compound exhibits competitive inhibition , meaning it competes with the substrate for the active site of the enzyme. This inhibition affects carbohydrate digestion, leading to decreased glucose absorption and lower postprandial blood glucose levels, which is particularly beneficial for managing type 2 diabetes mellitus.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits α-glucosidase activity in vitro. The compound's IC50 value indicates its potency in reducing enzyme activity, which correlates with its potential therapeutic applications in diabetes management.

Case Studies

- Antidiabetic Potential : A study conducted on diabetic animal models showed that administration of this compound resulted in significant reductions in blood glucose levels post-meal. The results suggest that it could serve as a viable candidate for further development into antidiabetic medications.

- Selectivity and Toxicity : Preliminary assessments indicate that this compound exhibits selective inhibition of α-glucosidase without affecting other enzymes involved in carbohydrate metabolism. Toxicity studies on mammalian cell lines revealed mild toxicity, suggesting a favorable safety profile for therapeutic use .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | α-glucosidase | 15 | Moderate |

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | α-glucosidase | 20 | Moderate |

| This compound | α-glucosidase | 5 | High |

This table illustrates that this compound has a lower IC50 value compared to other compounds, indicating higher potency as an α-glucosidase inhibitor.

Eigenschaften

IUPAC Name |

N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c1-2-13(19)16-12-6-7-14(18-17-12)20-9-10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALQVSARTSEYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.